molecular formula C12H19NO6 B567372 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1210863-93-6

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B567372
M. Wt: 273.285
InChI Key: OHQXZMNJROMWMW-UHFFFAOYSA-N
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Description

“4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound. It is often used as an intermediate in organic synthesis . The “Boc” in its name is an abbreviation for “tert-butyloxycarbonyl”, which is a protecting group used in organic synthesis to protect carboxylic acid groups from being attacked by other reactants or undergoing side reactions .


Molecular Structure Analysis

The molecular structure of “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” can be inferred from its IUPAC name and similar compounds. For example, “1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid” has a similar structure .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” are not available, it’s known that similar compounds can undergo catalytic protodeboronation .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, focused on its crystal structure, revealing an envelope conformation of the pyrrolidine ring. Such studies are crucial in understanding the molecular geometry and potential reactivity of related compounds (Yuan, Cai, Huang, & Xu, 2010).

  • Synthesis and Ring-Opening Reactions : Shimizu et al. (2010) described the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their ring-opening reactions to produce homoallylic amines, indicating the compound's usefulness in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).

  • Redox Properties : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. They suggested the application of these compounds as antioxidant agents, demonstrating the compound's potential in developing new antioxidants (Osipova, Antonova, Berberova, Poddel’skii, & Kudryavtsev, 2011).

  • Metabolism and Drug Development : A study by Prakash et al. (2008) on a structurally similar compound, (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, involved in-depth analysis of its metabolism by cytochrome P450s, highlighting its importance in drug development and pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).

  • Divergent and Solvent Dependent Reactions : Rossi et al. (2007) investigated divergent and solvent-dependent reactions of a related compound, showing its potential in the synthesis of various organic compounds and in understanding reaction mechanisms (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

  • Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored palladium-catalyzed coupling reactions with a related compound, highlighting its utility in synthetic organic chemistry (Wustrow & Wise, 1991).

properties

IUPAC Name

4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQXZMNJROMWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
KA Allen, RL Brown, G Norris, PC Tyler, DK Watt… - Carbohydrate …, 2010 - Elsevier
A series of eight novel, highly modified mono-, di- and trisaccharide derivatives, each containing an iminoalditol moiety, has been synthesized in the quest for potential heparanase …
Number of citations: 13 www.sciencedirect.com

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